![molecular formula C17H14Cl2N2O2S2 B2651002 2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole CAS No. 672925-48-3](/img/structure/B2651002.png)

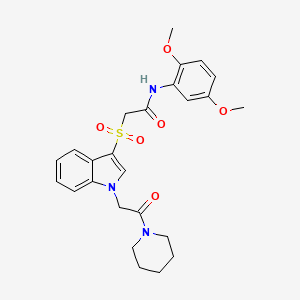

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

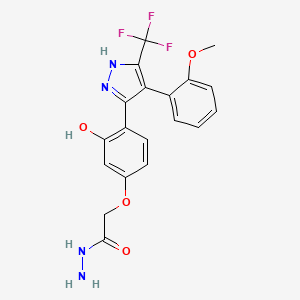

The compound “2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole” is a complex organic molecule that contains several functional groups and structural features. It includes a pyrrolidine ring, a benzothiazole ring, and a dichlorobenzenesulfonyl group .

Synthesis Analysis

While the exact synthesis of this compound isn’t available, similar compounds are often synthesized using various organic chemistry reactions. For instance, pyrrolidine derivatives can be synthesized from different cyclic or acyclic precursors . The dichlorobenzenesulfonyl group could potentially be introduced via a sulfonylation reaction .Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a five-membered pyrrolidine ring, a benzothiazole ring system, and a dichlorobenzenesulfonyl group . The exact three-dimensional structure would depend on the specific stereochemistry at the various chiral centers in the molecule .Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the various functional groups present. For example, the pyrrolidine ring might undergo reactions typical of amines, such as acylation or alkylation .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as polarity, molecular weight, and the presence of various functional groups would all influence properties like solubility, melting point, and stability .Aplicaciones Científicas De Investigación

Synthesis and Derivative Formation

2-Amino substituted benzothiazole derivatives have been utilized in the synthesis of various pharmacologically active compounds. Notably, Patel et al. (2007) and Patel et al. (2009) have documented the synthesis of 2-(p-aminophenylsulfonamido) substituted benzothiazole derivatives using a mixture of pyridine and acetic anhydride, forming an electrophilic complex to facilitate condensation and give the desired product by the removal of HCl. These derivatives were further modified to create compounds with potential antimicrobial properties (Patel & Agravat, 2007; Patel & Agravat, 2009).

Antimicrobial Studies

Further research by Patel et al. (2011) explored the antimicrobial activity of new pyridine derivatives synthesized from 2-amino substituted benzothiazoles. The compounds were screened for their antibacterial and antifungal activities, showcasing variable and modest activity against investigated strains of bacteria and fungi (Patel, Agravat & Shaikh, 2011).

Structural and Functional Variability

Boča et al. (2011) provided a comprehensive review of the chemistry and properties of compounds containing pyridine-2,6-diylbis(1,3-benzothiazole), highlighting their preparation, properties, and a summary of complex compounds of the considered ligands along with their important properties such as spectroscopic, structural, magnetic properties, as well as biological and electrochemical activity (Boča, Jameson & Linert, 2011).

Electrochemical Applications

Ming et al. (2015) explored the use of benzothiazole derivatives in the context of electrochromics, demonstrating the potential of these compounds in developing novel electrochromic polymers with advantageous properties like lower bandgap, favorable redox activity, stability, and fast switching time (Ming et al., 2015).

Direcciones Futuras

Propiedades

IUPAC Name |

2-[1-(2,5-dichlorophenyl)sulfonylpyrrolidin-2-yl]-1,3-benzothiazole |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H14Cl2N2O2S2/c18-11-7-8-12(19)16(10-11)25(22,23)21-9-3-5-14(21)17-20-13-4-1-2-6-15(13)24-17/h1-2,4,6-8,10,14H,3,5,9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXZFAAMBJMEUKQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)S(=O)(=O)C2=C(C=CC(=C2)Cl)Cl)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H14Cl2N2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

413.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[1-(2,5-Dichlorobenzenesulfonyl)pyrrolidin-2-yl]-1,3-benzothiazole | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(1-{2-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-2-methylhydrazino}-2-cyanovinyl)-N'-[3-(trifluoromethyl)phenyl]urea](/img/structure/B2650920.png)

![2-[4-(3,5-dimethyl-1H-pyrazol-1-yl)phenyl]acetonitrile](/img/structure/B2650926.png)

![5-((3,5-dimethylisoxazol-4-yl)methyl)-2-(thiophen-2-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2650930.png)

![1-[(4-Ethylphenyl)sulfonyl]piperidine-4-carboxylic acid](/img/structure/B2650932.png)

![2-{3-butyl-2,4-dioxo-1H,2H,3H,4H-thieno[3,2-d]pyrimidin-1-yl}-N-(3-fluorophenyl)acetamide](/img/structure/B2650934.png)

![Methyl 4-[2-[(4-chlorobenzoyl)amino]-4-(trifluoromethyl)anilino]butanoate](/img/structure/B2650937.png)

![N-(3-methoxyphenyl)-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine](/img/structure/B2650938.png)

![5-[(2,6-dichlorophenyl)methyl]-1H-1,2,4-triazol-3-amine](/img/structure/B2650940.png)